molecular formula C10H9BrN2O2 B2792379 Ethyl 2-bromoimidazo[1,2-a]pyridine-6-carboxylate CAS No. 1881321-71-6

Ethyl 2-bromoimidazo[1,2-a]pyridine-6-carboxylate

Cat. No.: B2792379
CAS No.: 1881321-71-6
M. Wt: 269.098
InChI Key: FRBREURDFVMNFJ-UHFFFAOYSA-N
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Description

Ethyl 2-bromoimidazo[1,2-a]pyridine-6-carboxylate is a heterocyclic compound with a molecular formula of C10H9BrN2O2. It is part of the imidazo[1,2-a]pyridine family, which is known for its valuable applications in organic synthesis and pharmaceutical chemistry . This compound is characterized by its fused bicyclic structure, which includes both imidazole and pyridine rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-bromoimidazo[1,2-a]pyridine-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with ethyl bromoacetate in the presence of a base, followed by cyclization to form the imidazo[1,2-a]pyridine core . The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction parameters is crucial in industrial settings.

Chemical Reactions Analysis

Mechanism of Action

Comparison with Similar Compounds

Ethyl 2-bromoimidazo[1,2-a]pyridine-6-carboxylate can be compared with other similar compounds, such as:

These compounds share the imidazo[1,2-a]pyridine core but differ in their substituents, leading to variations in their chemical and biological properties.

Biological Activity

Ethyl 2-bromoimidazo[1,2-a]pyridine-6-carboxylate is a heterocyclic compound that has garnered attention due to its diverse biological activities. This compound belongs to the imidazo[1,2-a]pyridine family, which is known for its potential pharmacological applications, including anticonvulsant, antimicrobial, and anticancer properties. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and potential therapeutic applications.

Structure and Composition

This compound is characterized by its unique structure, which includes:

  • Molecular Formula : C10H8BrN3O2
  • Molecular Weight : Approximately 269.09 g/mol
  • Functional Groups : Bromine atom at the 2-position and an ethyl ester group at the 6-position.

The compound typically appears as a solid and shows moderate solubility in organic solvents.

Anticonvulsant Properties

Research indicates that this compound exhibits significant anticonvulsant activity. It has been synthesized and screened for its efficacy against various seizure models. In one study, the compound demonstrated a protective effect against seizures induced by pentylenetetrazole (PTZ), suggesting its potential as a therapeutic agent for epilepsy .

Case Study: Anticonvulsant Efficacy

A study evaluated the anticonvulsant properties of this compound in rodent models. The findings revealed that the compound significantly reduced the duration of seizures and increased the latency to onset compared to control groups. The mechanism of action appears to involve modulation of GABAergic neurotransmission, which is crucial for seizure control.

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Preliminary screening against various bacterial strains indicated that it possesses notable antibacterial activity.

Comparative Analysis of Antimicrobial Activity

CompoundTarget StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylateEscherichia coli64 µg/mL
Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylatePseudomonas aeruginosa16 µg/mL

The data suggests that this compound is particularly effective against Gram-positive bacteria, making it a candidate for further development as an antibacterial agent .

Cytotoxicity and Anticancer Potential

In addition to its anticonvulsant and antimicrobial activities, this compound has shown promise in cancer research. Studies have indicated that it may possess cytotoxic effects against various cancer cell lines.

Case Study: Anticancer Activity

A recent investigation assessed the cytotoxicity of this compound on A431 human epidermoid carcinoma cells. The results indicated an IC50 value of approximately 25 µM, suggesting significant antiproliferative activity. Mechanistic studies revealed that this compound induces apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. Molecular docking studies have suggested that it binds effectively to receptors involved in neurological pathways and may inhibit enzymes critical for bacterial growth and cancer cell proliferation.

Molecular Docking Studies

Recent docking studies have identified potential binding sites on target proteins:

  • FtsZ Protein : The compound shows promising binding affinity to the Vitamin K3-binding region of FtsZ in Streptococcus pneumoniae, indicating potential as an antibacterial agent.
  • GABA Receptors : Interaction with GABA receptors suggests a mechanism for its anticonvulsant effects.

Properties

IUPAC Name

ethyl 2-bromoimidazo[1,2-a]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O2/c1-2-15-10(14)7-3-4-9-12-8(11)6-13(9)5-7/h3-6H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRBREURDFVMNFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C=C(N=C2C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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